molecular formula C10H20N2 B13302024 1-Ethyl-1,8-diazaspiro[4.5]decane

1-Ethyl-1,8-diazaspiro[4.5]decane

Cat. No.: B13302024
M. Wt: 168.28 g/mol
InChI Key: VFWYAALEPCKMQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Spirocyclic Scaffolds in Modern Organic Chemistry

Spirocyclic compounds, characterized by two or more rings linked by a single common atom, are gaining significant attention in modern organic chemistry. cambridgescholars.com These structures are not merely chemical curiosities but are recognized as privileged scaffolds in drug discovery due to their unique three-dimensional architecture. researchgate.netrsc.org Unlike flat aromatic systems, the inherent three-dimensionality of spirocycles allows for the precise spatial arrangement of functional groups, which can lead to enhanced biological activity and selectivity. rsc.orgtandfonline.com

The rigidity of spirocyclic frameworks reduces the conformational entropy penalty upon binding to a biological target, a favorable characteristic in medicinal chemistry. cambridgescholars.com Furthermore, the introduction of spiro centers increases the fraction of sp³-hybridized carbons (Fsp³), a parameter correlated with a higher probability of success in clinical trials. bldpharm.com This is attributed to the ability of sp³-rich molecules to provide more complex and specific interactions with biological macromolecules. bldpharm.com Spirocyclic motifs are found in numerous natural products and have been incorporated into a variety of approved drugs, highlighting their therapeutic potential. tandfonline.combldpharm.com

Structural Definition and Hierarchical Classification of 1-Ethyl-1,8-diazaspiro[4.5]decane

Spiro-fusion in Bicyclic Nitrogenous Heterocycles

This compound is a bicyclic nitrogenous heterocycle. This classification signifies that it possesses two rings, at least one of which contains nitrogen atoms, and these rings are joined through a spiro-fusion. The common atom connecting the two rings is known as the spiro atom, which in this case is a quaternary carbon. wikipedia.org Heterocyclic spiro compounds, like the one , are those where the spiro atom or any atom within either ring is not carbon. wikipedia.org Aza-spirocycles, which contain nitrogen atoms in their rings, represent a large and diverse class of bioactive spirocyclic compounds. rsc.org

Nomenclature and Structural Representation of this compound

The systematic naming of spiro compounds follows the nomenclature rules established by Adolf von Baeyer in 1900 and further revised by the International Union of Pure and Applied Chemistry (IUPAC). lscollege.ac.inqmul.ac.uk The prefix "spiro" indicates the presence of a shared atom between two rings. wikipedia.org This is followed by square brackets containing the number of atoms in each ring, excluding the spiro atom itself, starting with the smaller ring and separated by a period. wikipedia.orglscollege.ac.in

For this compound:

spiro[4.5]decane : This core name indicates a spiro compound with a five-membered ring and a six-membered ring fused at the spiro atom, for a total of ten carbon atoms in the parent hydrocarbon structure (4 + 5 + 1 spiro atom = 10). nih.gov

1,8-diaza : This prefix indicates the presence of two nitrogen atoms (aza) at positions 1 and 8 of the spirocyclic system.

1-Ethyl : This indicates an ethyl group substituent on the nitrogen atom at position 1.

The numbering of the spirocyclic system begins in the smaller ring, adjacent to the spiro atom, and proceeds around that ring, then through the spiro atom, and finally around the larger ring. wikipedia.org

Overview of Research Trajectories for Diazaspiro[4.5]decane Derivatives

Research into diazaspiro[4.5]decane derivatives has uncovered a wide range of potential applications, particularly in medicinal chemistry. These scaffolds are being explored for the development of novel therapeutic agents across various disease areas.

Derivatives of 1,3-diazaspiro[4.5]decane have been synthesized and studied for their chemical properties. acs.orgacs.org More specifically, substituted 1,3-diazaspiro[4.5]decan-4-ones have shown promise as anticonvulsant agents. researchgate.net The development of efficient synthetic methods for these compounds is an active area of research. researchgate.netmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

1-ethyl-1,8-diazaspiro[4.5]decane

InChI

InChI=1S/C10H20N2/c1-2-12-9-3-4-10(12)5-7-11-8-6-10/h11H,2-9H2,1H3

InChI Key

VFWYAALEPCKMQT-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC12CCNCC2

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Ethyl 1,8 Diazaspiro 4.5 Decane and Its Congeners

Retrosynthetic Analysis and Key Disconnection Strategies for the 1,8-Diazaspiro[4.5]decane Framework

Retrosynthetic analysis of the 1,8-diazaspiro[4.5]decane core reveals several logical disconnection points. A primary strategy involves breaking the bonds of the pyrimidine (B1678525) ring, leading back to a substituted piperidine (B6355638) precursor. This approach is advantageous as it utilizes readily available piperidine derivatives.

A key disconnection can be made at the N1-C2 and C2-N3 bonds of the hydantoin-like structure often found in precursors, leading back to a ureido-piperidine derivative. Another common disconnection is at the spirocyclic carbon, separating the five-membered and six-membered rings. This suggests a synthetic route starting from a 4-amino-4-substituted piperidine, which can then be elaborated to form the second ring.

A notable synthetic method involves a Michael addition reaction as a key step. google.com In this retrosynthetic approach, the 1,8-diazaspiro[4.5]decane is disconnected to reveal an N-protected-4-propanal-4-nitropyridine. This intermediate, in turn, can be traced back to an N-protected-4-nitropyridine and an acrylic ester, which are joined via a Michael addition. The starting material for this sequence is an N-protected-4-piperidone. google.com This strategy is designed to overcome challenges of long synthetic routes, low yields, and harsh reaction conditions often associated with other methods. google.com

Multi-Step Linear and Convergent Synthetic Routes

The construction of the 1,8-diazaspiro[4.5]decane system can be achieved through both linear and convergent synthetic pathways. These routes often involve the initial formation of a substituted piperidine ring, followed by the annulation of the second nitrogen-containing ring.

A crucial step in the synthesis of the 1,8-diazaspiro[4.5]decane framework is the final cyclization to form the spirocyclic system. One effective method employs a reductive cyclization. For instance, an N-protected-4-(2-cyanoethyl)-4-nitropiperidine derivative can undergo hydrogenation, where the nitro group is reduced to an amine, which then intramolecularly attacks the nitrile to form the desired five-membered ring.

Another powerful cyclization strategy is a hydro-reduction ring-closing reaction. google.com In a synthesis starting from an N-protected-4-nitropiperidine, a Michael addition with an acrylic ester yields an N-protected-4-propanal-4-nitropyridine intermediate. google.com This intermediate is then subjected to a hydrogenation reaction in the presence of a catalyst, which facilitates both the reduction of the nitro group and the subsequent intramolecular cyclization to furnish the 1,8-diazaspiro[4.5]decane core. google.com This particular cyclization is noted for its mild conditions, with reaction pressures ranging from 10 to 50 psi and temperatures between 45 to 55 °C. google.com

Ureido derivatives and hydantoin (B18101) chemistry play a significant role in the synthesis of certain diazaspiro[4.5]decane analogs. The hydantoin ring (imidazolidine-2,4-dione) can serve as a stable and versatile precursor to the desired diazaspiro system.

It is important to note that the direct alkylation of the hydantoin ring to produce N-1 monosubstituted derivatives can be challenging, as the N-3 position is more sterically accessible and electronically favored for reaction. mdpi.com Therefore, strategic protection or specific reaction conditions are necessary to achieve the desired N-1 substitution pattern. mdpi.com

While specific examples of multi-component reactions for the direct synthesis of 1-Ethyl-1,8-diazaspiro[4.5]decane are not prevalent in the reviewed literature, MCRs represent a powerful strategy for the rapid assembly of complex heterocyclic scaffolds. The principles of MCRs, such as the Ugi or Passerini reactions, could theoretically be adapted to construct the core structure in a highly convergent manner.

An ideal MCR approach would involve the combination of a piperidine-based component, an amine, a carbonyl compound, and an isocyanide to generate a highly functionalized intermediate that could then be cyclized to the desired diazaspiro[4.5]decane framework. The development of such a route would offer significant advantages in terms of atom economy and step efficiency.

Asymmetric Synthesis and Enantioselective Approaches to Diazaspiro[4.5]decane Systems

The development of asymmetric and enantioselective syntheses is crucial for accessing chiral diazaspiro[4.5]decane derivatives, which are of significant interest in medicinal chemistry. These approaches aim to control the stereochemistry at the spirocyclic center and any other stereocenters within the molecule.

One established method for achieving enantioselectivity is through the use of chiral auxiliaries. A chiral auxiliary can be temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key bond-forming reaction. After the desired stereocenter is set, the auxiliary is removed.

For the synthesis of diazaspiro[4.5]decane systems, a chiral auxiliary could be attached to the piperidine precursor to influence the facial selectivity of an annulation reaction. For example, a chiral group on the piperidine nitrogen could direct the approach of a reactant to form the spirocyclic junction with a specific stereochemistry. While specific examples for this compound are not detailed in the available literature, this remains a viable and well-established strategy in asymmetric synthesis.

Asymmetric Catalysis in Spirocyclization Reactions

The creation of a spirocyclic system, especially one containing a quaternary stereocenter, presents a formidable challenge in synthetic organic chemistry. Asymmetric catalysis has emerged as a powerful tool to control the stereochemical outcome of spirocyclization reactions, enabling the enantioselective synthesis of diazaspiro[4.5]decane derivatives.

A notable approach involves the use of chiral Brønsted acid catalysts in intermolecular Diels-Alder reactions. nih.gov For instance, confined acid catalysts have demonstrated the ability to activate challenging substrates, such as exo-enones, to react with dienes within a chiral microenvironment. nih.gov This strategy facilitates the formation of two new carbon-carbon bonds and up to four contiguous stereogenic centers, including the critical spiroquaternary center, in a single, atom-economical step. nih.gov The high acidity and confined nature of these catalysts, such as imidodiphosphorimidates (IDPi), effectively control both the regio- and stereoselectivity of the cycloaddition, leading to excellent yields and enantiomeric excesses. nih.gov

Another strategy for the asymmetric synthesis of spirocycles involves palladium-catalyzed domino reactions. For example, unactivated yne-en-ynes can react with substituted aryl halides in the presence of a Pd(OAc)2–PPh3 catalyst system to construct diazaspiro[4.5]decane scaffolds with exocyclic double bonds. rsc.orgnih.gov This process is remarkable for forming three carbon-carbon bonds in a single operation through a highly regioselective C-C coupling and spiro scaffold formation. rsc.orgnih.gov

The enantioselective synthesis of spirocycles remains a significant area of research, as their unique three-dimensional structures are underrepresented in pharmaceutical libraries due to the difficulty in their stereocontrolled synthesis. researchgate.net

Resolution Techniques for Optically Active Diazaspiro[4.5]decane Derivatives

The separation of enantiomers from a racemic mixture, known as resolution, is a critical step in obtaining optically active diazaspiro[4.5]decane derivatives. A common and effective method is the formation of diastereomeric salts. researchgate.net

This classical technique involves reacting a racemic mixture of the diazaspiro[4.5]decane with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. researchgate.net These salts, having different physical properties, can then be separated by methods such as fractional crystallization. researchgate.net A specific example involves the use of 2,3:4,6-di-O-isopropylidene-2-keto-L-gulonic acid (or its hydrate) as a resolving agent for diazaspiro[4.5]decane intermediates. google.com The reaction is typically carried out in the presence of an aldehyde, leading to a salt mixture enriched in one diastereomer. google.com

While direct mono-carbamoylation for protection has been found to be inefficient in some cases, the selective deprotection of doubly Boc-protected derivatives of symmetrical diamines can provide the desired mono-Boc variants, which are key intermediates. researchgate.net

Green Chemistry Principles in the Synthesis of Diazaspiro[4.5]decane Frameworks

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of complex molecules like diazaspiro[4.5]decanes. xjenza.org

Solvent-Free Conditions and Microwave Irradiation Applications

A significant aspect of green chemistry is the reduction or elimination of volatile organic solvents. xjenza.org Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard, often enabling reactions to be carried out under solvent-free conditions or in environmentally benign solvents like water. oatext.comcem.comnih.gov

Microwave irradiation can dramatically accelerate reaction rates, leading to shorter reaction times and often cleaner reactions with higher yields compared to conventional heating methods. oatext.comcem.comarkat-usa.org For instance, the synthesis of certain heterocyclic compounds that might take several hours under thermal conditions can be completed in minutes using microwave heating. cem.comarkat-usa.org This technique has been successfully applied to the synthesis of various spirocyclic and heterocyclic systems, including the construction of α,β-unsaturated compounds and functionalized 1,4-dihydropyridines. oatext.comnih.gov The use of microwave irradiation in conjunction with solvent-free conditions or adsorption of reagents onto solid supports like alumina (B75360) or silica (B1680970) gel further enhances the green credentials of a synthetic protocol. cem.com

Atom Economy and Reaction Efficiency Considerations

Atom economy, a concept central to green chemistry, focuses on maximizing the incorporation of all materials used in the process into the final product. xjenza.org Multicomponent reactions (MCRs) are particularly noteworthy for their high atom economy, as they combine three or more reactants in a single step to form a complex product, with few or no byproducts. xjenza.org

Recent Advances in Scalable Synthetic Protocols for this compound Precursors

The development of scalable synthetic routes is crucial for the industrial application of this compound and its derivatives. Research has focused on creating methods that are not only high-yielding but also utilize readily available starting materials and avoid harsh or hazardous reagents.

Further research has led to the design and synthesis of various diazaspiro[4.5]decan-1-one derivatives, which have shown potential as antifungal agents. nih.gov The synthesis of related structures like 1-oxa-8-azaspiro[4.5]decane derivatives has also been reported, indicating the broad interest in this class of spirocycles for various applications, including the development of radioligands for medical imaging. nih.gov

The table below summarizes some of the key synthetic approaches and their features:

Synthetic Approach Key Features Compound Class
Asymmetric Diels-AlderChiral Brønsted acid catalysis, high enantioselectivitySpiro[4.5]decanes
Palladium-catalyzed Domino ReactionForms three C-C bonds in one step, regioselectiveDiazaspiro[4.5]decanes with exocyclic double bonds
Diastereomeric Salt ResolutionUse of chiral resolving agents like 2,3:4,6-di-O-isopropylidene-2-keto-L-gulonic acidOptically active diazaspiro[4.5]decanes
Microwave-Assisted SynthesisReduced reaction times, solvent-free or green solvents, high yieldsVarious diazaspiro[5.5]undecane-1,5,9-triones and other heterocycles
Scalable Hydrogenation/CyclizationFew steps, high yield, mild conditions, suitable for industrial scale-upProtected 1,8-diazaspiro[4.5]decanes

Chemical Transformations and Reactivity Profiles of 1 Ethyl 1,8 Diazaspiro 4.5 Decane Derivatives

Functionalization Reactions at Nitrogen Centers within the Spiro Framework

The presence of two distinct nitrogen atoms in the 1-Ethyl-1,8-diazaspiro[4.5]decane core allows for selective functionalization, leading to a diverse range of derivatives.

The nitrogen atoms in the this compound scaffold serve as nucleophilic centers, readily undergoing alkylation and acylation reactions. The N8 secondary amine is generally more accessible and nucleophilic than the N1 tertiary amine, which is sterically shielded by the ethyl group and the spirocyclic structure. This difference in reactivity allows for selective functionalization at the N8 position under controlled conditions.

For instance, reaction with alkyl halides (R-X) or acyl chlorides (RCOCl) in the presence of a base would be expected to yield N8-substituted derivatives. The choice of solvent and base is crucial in modulating the reactivity and preventing undesired side reactions. Stronger alkylating or acylating agents and more forcing reaction conditions might lead to quaternization of the N1 nitrogen, forming a quaternary ammonium (B1175870) salt.

Reagent TypeExpected Primary ProductNotes
Alkyl Halide (e.g., CH₃I)1-Ethyl-8-methyl-1,8-diazaspiro[4.5]decaneSelective N8-alkylation is favored under mild conditions.
Acyl Chloride (e.g., CH₃COCl)8-Acetyl-1-ethyl-1,8-diazaspiro[4.5]decaneN8-acylation is a common strategy to introduce carbonyl functionalities.
Benzoyl Chloride8-Benzoyl-1-ethyl-1,8-diazaspiro[4.5]decaneA similar N8-acylation leading to an amide derivative.

The nitrogen atoms of this compound can also act as nucleophiles in substitution reactions, particularly with electron-deficient aromatic or heteroaromatic systems. For example, in reactions with activated aryl halides or heteroaryl halides (e.g., 2-chloropyrimidine), the N8 nitrogen would be the primary site of attack, leading to the formation of a new carbon-nitrogen bond.

The quaternization of one of the nitrogen atoms can also be considered a result of a nucleophilic substitution reaction where the nitrogen atom is the nucleophile and the alkyl group is the electrophile. nih.gov This can lead to the formation of an azonium spiro salt. nih.gov

Ring-Opening and Ring-Expansion Processes of Spirocyclic Systems

While spirocyclic systems like 1,8-diazaspiro[4.5]decane are generally stable, under specific conditions, they can undergo ring-opening or ring-expansion reactions. whiterose.ac.uk These transformations often require harsh reaction conditions or the presence of specific functional groups that can facilitate bond cleavage. For instance, the presence of a carbonyl group adjacent to one of the nitrogen atoms, as in a lactam, could make the ring more susceptible to cleavage.

Ring-expansion could potentially be achieved through methods like the Successive Ring Expansion (SuRE) protocol, which involves C-acylation followed by a ring-enlarging step. whiterose.ac.uk However, the application of such methods to the this compound system has not been extensively documented and would likely require prior modification of the core structure.

Stereoselective Modifications and Derivatizations of Diazaspiro[4.5]decane Core

The spirocyclic nature of this compound introduces chirality into the molecule, with the spiro carbon atom being a potential stereocenter. The synthesis and modification of such compounds with control over the stereochemistry are of significant interest. The absolute configuration of related spirocyclic compounds has been determined using techniques like X-ray crystal structure analysis. nih.gov

Stereoselective derivatizations can be achieved by using chiral reagents or catalysts. For example, the acylation of the N8-amine with a chiral acylating agent would lead to the formation of diastereomers that could potentially be separated. Furthermore, if the starting material is enantiomerically pure, stereoselective reactions can be used to introduce new stereocenters with a high degree of control.

Tautomeric Equilibrium and Structural Dynamics in Derivatives

In derivatives of this compound that incorporate specific functional groups, tautomerism can play a significant role in their chemical and physical properties. For instance, if a derivative contains a hydantoin (B18101) or a thiohydantoin ring fused to the spiro core, keto-enol or thione-thiol tautomerism can occur.

In a study on a related 8-propyl-1,3-diazaspiro[4.5]decane-2,4-dithione derivative, it was found to exist in a tautomeric equilibrium with its deprotonated form in the reaction mixture. mdpi.com This equilibrium can be influenced by factors such as the solvent, pH, and temperature. The different tautomers can exhibit distinct reactivity, and understanding this equilibrium is crucial for predicting the outcome of chemical reactions.

Catalyst-Mediated Reactions and Reaction Mechanism Elucidation

The 1,8-diazaspiro[4.5]decane scaffold and its derivatives can be employed as ligands in coordination chemistry and as catalysts in organic synthesis. The nitrogen atoms can coordinate to metal centers, and the chiral nature of the spirocyclic framework can be exploited in asymmetric catalysis.

While specific examples of this compound acting as a catalyst are not widely reported, related diazaspiro compounds have been investigated for their catalytic activity. The elucidation of reaction mechanisms involving these compounds often involves a combination of experimental studies (kinetics, intermediate trapping) and computational modeling to understand the role of the catalyst and the transition states involved.

Structural Elucidation and Conformational Analysis of 1 Ethyl 1,8 Diazaspiro 4.5 Decane

Advanced Spectroscopic Characterization Techniques (e.g., NMR, MS, IR) in Structural Proof

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for elucidating the carbon-hydrogen framework of 1-Ethyl-1,8-diazaspiro[4.5]decane.

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals. The ethyl group attached to the nitrogen at position 1 would exhibit a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The protons on the piperidine (B6355638) and pyrrolidine (B122466) rings would appear as a series of multiplets in the aliphatic region. The exact chemical shifts and coupling constants would be influenced by the ring conformations and the anisotropic effects of the adjacent nitrogen atoms. For instance, in a related compound, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, the protons of the cyclohexane (B81311) ring appear as multiplets between 1.70 and 2.18 ppm. researchgate.net

¹³C NMR: The carbon NMR spectrum would provide distinct signals for each carbon atom in the molecule. The spiro carbon, being a quaternary carbon, would appear as a unique singlet. The carbons of the ethyl group would be observed in the upfield region. The chemical shifts of the carbons in the heterocyclic rings would be influenced by the presence of the adjacent nitrogen atoms. For example, in 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, the spiro carbon (C5) resonates at 61.6 ppm, while the carbons of the cyclohexane ring (C6, C7, C9, C10) appear between 28.5 and 30.1 ppm. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound. The molecular formula is C₁₀H₂₀N₂. The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) corresponding to its molecular weight of 168.28 g/mol . The fragmentation pattern would be characterized by the cleavage of the ethyl group and the opening of the heterocyclic rings, providing further structural confirmation.

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for C-H and C-N bonds. The C-H stretching vibrations of the aliphatic ethyl and ring methylene groups would appear in the region of 2850-3000 cm⁻¹. The C-N stretching vibrations would be observed in the fingerprint region, typically between 1000 and 1250 cm⁻¹. The absence of a strong N-H stretching band around 3300-3500 cm⁻¹ would indicate the substitution on both nitrogen atoms of the diazaspiro core, if that were the case, but in this compound, an N-H stretch for the secondary amine at position 8 is expected.

X-ray Crystallography for Solid-State Structure Determination of Diazaspiro[4.5]decane Systems

X-ray crystallography provides the most definitive proof of structure by mapping the precise arrangement of atoms in the solid state. While a crystal structure for this compound itself is not publicly documented, studies on related diazaspiro[4.5]decane derivatives offer valuable insights into the expected solid-state conformation.

For instance, the synthesis and X-ray crystal structure analysis of various substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoles, which can be considered complex spiro systems, have been reported, demonstrating the power of this technique in confirming complex three-dimensional structures. rsc.org Similarly, studies on 2,8-diazaspiro[4.5]decan-1-one derivatives have utilized X-ray crystallography to confirm the spirocyclic framework. sigmaaldrich.com

In a hypothetical crystal structure of this compound, the piperidine ring would likely adopt a chair conformation, which is the most stable arrangement for a six-membered ring. The five-membered pyrrolidine ring would likely adopt an envelope or twist conformation. The ethyl group on the nitrogen atom would have a specific orientation relative to the ring system, which would be determined by minimizing steric hindrance within the crystal lattice. The spirocyclic nature of the molecule, with two rings sharing a single carbon atom, creates a rigid and well-defined three-dimensional structure. nih.gov

Conformational Studies and Molecular Geometries of the Spiro[4.5]decane Core

The piperidine ring in the 1,8-diazaspiro[4.5]decane system generally prefers a chair conformation to minimize angle and torsional strain. The nitrogen atom at position 8 can have its lone pair in either an axial or equatorial position, leading to two possible chair conformers. The relative stability of these conformers would be influenced by the steric bulk of any substituent on this nitrogen.

The five-membered pyrrolidine ring is more flexible than the piperidine ring and can adopt several low-energy conformations, such as the envelope and twist forms. The presence of the ethyl group on the nitrogen at position 1 will influence the conformational preference of the pyrrolidine ring. Computational studies, such as those employing Density Functional Theory (DFT), are instrumental in determining the relative energies of these different conformers and predicting the most stable molecular geometry. For example, computational studies on spiro[1H-indole-3,2′-3H-1,3-benzothiazole]-2-one have been used to determine its optimized structure and molecular geometry. researchgate.net

Influence of Spiro-fusion on Molecular Rigidity and Topological Features

The spiro-fusion of two rings at a single carbon atom imparts significant structural constraints, leading to increased molecular rigidity compared to analogous non-spiro bicyclic systems. nih.gov This rigidity is a key feature of spiro compounds and has important implications for their use in drug design, as it can reduce the entropic penalty upon binding to a biological target.

The topological features of spiro compounds are distinct from fused or bridged ring systems. researchgate.net Graph theory is a useful mathematical tool for classifying the structural features of spiro compounds and analyzing the differences between them and other cyclic systems. researchgate.net The spiro center creates a unique three-dimensional arrangement of the constituent rings, which can lead to specific spatial orientations of functional groups. This defined topology is crucial for designing molecules that can interact with biological targets in a highly specific manner.

Strategic Applications of 1 Ethyl 1,8 Diazaspiro 4.5 Decane in Chemical Research

Scaffolds for Diversity-Oriented Synthesis of Complex Molecules

Diversity-oriented synthesis (DOS) is a powerful strategy aimed at the efficient generation of structurally diverse small molecule collections. beilstein-journals.orgrsc.org These collections are invaluable for exploring vast areas of chemical space and identifying novel compounds with interesting biological activities. cam.ac.uk The rigid, three-dimensional structure of 1-Ethyl-1,8-diazaspiro[4.5]decane makes it an excellent scaffold for DOS. By utilizing the two distinct nitrogen atoms as points of diversification, a wide array of substituents can be introduced, leading to the rapid construction of complex and sterically diverse molecular libraries.

The spirocyclic nature of the decane (B31447) ring system fixes the relative orientation of the substituents, allowing for the creation of molecules with well-defined spatial arrangements. This is particularly advantageous in medicinal chemistry, where the three-dimensional shape of a molecule is crucial for its interaction with biological targets. beilstein-journals.org The ability to generate a large number of analogs from a common spirodiamine core facilitates the exploration of structure-activity relationships and the optimization of lead compounds. mdpi.com

Table 1: Comparison of Scaffolds in Diversity-Oriented Synthesis

Scaffold Type Key Features Advantages in DOS Representative Molecules
Spirocyclic Rigid 3D structure, multiple functionalization points Controlled spatial arrangement of substituents, access to novel chemical space This compound, 2,7-diazaspiro[4.5]decane
Bicyclic Fused or bridged ring systems Conformational rigidity, defined vectoral display of functionality Bicyclo[1.1.1]pentane, Bicyclo[2.1.1]hexane
Heterocyclic Ring systems containing one or more heteroatoms Diverse chemical properties, potential for biological activity Piperazine (B1678402), Morpholine

Intermediates in the Synthesis of Chemically Advanced Organic Molecules

This compound serves as a valuable intermediate in the multistep synthesis of more complex and chemically advanced organic molecules. smolecule.com Its nitrogen atoms can readily participate in a variety of chemical transformations, including nucleophilic substitutions, acylations, and reductive aminations. smolecule.comresearchgate.net These reactions allow for the elaboration of the spirodiamine core into a wide range of functionalized derivatives.

For instance, the reaction of this compound with electrophilic reagents can be used to introduce a diverse set of chemical moieties, leading to the formation of amides, ureas, sulfonamides, and other functional groups. nih.gov These derivatives can then undergo further transformations, such as cyclization reactions, to construct intricate polycyclic systems. nih.gov The ability to selectively functionalize one or both of the nitrogen atoms provides a high degree of control over the synthetic route, enabling the targeted synthesis of molecules with specific properties. researchgate.net

Design and Synthesis of Molecular Probes and Ligands with Defined Chemical Interactions

The well-defined three-dimensional structure of this compound makes it an attractive building block for the design and synthesis of molecular probes and ligands. researchgate.net Molecular probes are essential tools for studying biological processes, and their effectiveness often depends on their ability to bind to a specific target with high affinity and selectivity. The rigid spirocyclic framework of this compound can be used to pre-organize functional groups in a specific spatial orientation, thereby enhancing their binding to a target protein or receptor. nih.gov

Furthermore, the nitrogen atoms of the diazaspirodecane core can act as hydrogen bond acceptors or can be protonated to form positively charged species, enabling electrostatic interactions with biological macromolecules. nih.gov By carefully selecting the substituents attached to the spirodiamine scaffold, it is possible to fine-tune the binding properties of the resulting ligand and achieve high selectivity for a particular target. This approach has been successfully employed in the development of ligands for various receptors and enzymes. nih.gov

Bioisosteric Replacements in Rational Molecular Design

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in medicinal chemistry to improve the pharmacological profile of a lead compound. cambridgemedchemconsulting.com The 1,8-diazaspiro[4.5]decane moiety has been identified as a valuable bioisostere for other cyclic diamines, such as piperazine. enamine.netenamine.net While piperazine is a common motif in many approved drugs, its replacement with a spirodiamine can offer several advantages. enamine.net

The rigid, three-dimensional nature of the spirodiamine can lead to improved binding affinity and selectivity by enforcing a more favorable conformation for interaction with the target. enamine.net Additionally, the introduction of a spirocyclic system can alter the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties. spirochem.com For example, the replacement of a piperazine ring with a spirodiamine in the drug Olaparib was shown to beneficially affect its activity and reduce cytotoxicity. enamine.netenamine.net A recent study also demonstrated that replacing the N-methylpiperazine groups in a cystine crystallization inhibitor with 1,8-diazaspiro[4.5]decane significantly enhanced its potency. acs.org

Table 2: Research Findings on Bioisosteric Replacements

Original Moiety Bioisosteric Replacement Rationale for Replacement Observed Outcome Reference
Piperazine 1,8-Diazaspiro[4.5]decane Increased 3D complexity, altered physicochemical properties Enhanced activity, reduced cytotoxicity enamine.netenamine.net
N-methylpiperazine 1,8-Diazaspiro[4.5]decane Improved potency and metabolic stability Significantly enhanced inhibition of l-cystine (B1669687) crystallization acs.org
Carboxylic Acid Tetrazole Similar acidity and spatial orientation Development of angiotensin II receptor antagonists tcichemicals.com
Benzene Ring Bicyclo[1.1.1]pentane Reduced planarity, improved solubility and pharmacokinetics Improved Fsp3 character tcichemicals.com

Applications in Fine Chemical Synthesis and Materials Development

Beyond its applications in medicinal chemistry, this compound and its derivatives have potential uses in fine chemical synthesis and materials development. researchgate.netgoogle.com In fine chemical synthesis, these compounds can serve as chiral auxiliaries or ligands in asymmetric catalysis, taking advantage of their well-defined stereochemistry to control the enantioselectivity of chemical reactions. ethernet.edu.et

In the realm of materials science, the incorporation of spirodiamine units into polymer backbones or as cross-linking agents can lead to materials with unique properties. The rigidity of the spirocyclic core can enhance the thermal stability and mechanical strength of polymers. Furthermore, the nitrogen atoms can be functionalized to introduce specific properties, such as conductivity, optical activity, or the ability to coordinate with metal ions for the development of novel catalysts or sensors. mdpi.com The versatility of this compound makes it a valuable building block for the creation of a wide range of functional materials with tailored properties.

Q & A

Basic: What are the established synthetic routes for 1-Ethyl-1,8-diazaspiro[4.5]decane, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of precursors under controlled conditions. A common method employs acid-catalyzed reactions (e.g., p-toluenesulfonic acid in acetone/water mixtures) to facilitate spirocyclic ring formation. Key parameters for optimization include:

  • Temperature : Reflux conditions (~80°C) improve reaction rates and yields .
  • Catalyst loading : Adjusting acid concentration (e.g., 0.1–1.0 mol%) balances reaction efficiency and side-product formation .
  • Workup : Neutralization and extraction protocols (e.g., NaHCO₃ wash, dichloromethane extraction) ensure high purity.
    Validate success via HPLC (>95% purity) and NMR (characteristic sp³ hybridized carbons at δ 45–60 ppm) .

Basic: How is structural characterization of this compound performed, and what spectral markers are critical?

Use a multi-technique approach:

  • 1H/13C NMR : Identify the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~3.0–3.5 ppm for CH₂N) and spirocyclic protons (split signals due to restricted rotation) .
  • IR Spectroscopy : Confirm secondary amine stretches (N–H bending at ~1500–1600 cm⁻¹) and absence of carbonyl impurities .
  • Mass Spectrometry : Verify molecular ion [M+H]⁺ at m/z 169.1 (calculated for C₁₀H₂₀N₂) .

Advanced: What strategies resolve contradictions in biological activity data for spirocyclic diaza compounds like this compound?

Discrepancies often arise from assay variability or target promiscuity. Mitigate by:

  • Standardized Assays : Adopt protocols with controlled pH, temperature, and ionic strength (e.g., L-cystine crystallization inhibition assays in use multiwell plates for reproducibility) .
  • Target Profiling : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities for suspected receptors (e.g., neurotransmitter transporters) .
  • Metabolic Stability Tests : Assess compound half-life in hepatic microsomes to rule out degradation artifacts .

Advanced: How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Leverage density functional theory (DFT) and molecular docking to:

  • Predict conformational stability of the spirocyclic core (e.g., ring strain analysis) .
  • Map electrostatic potentials for target binding (e.g., interaction with GABAₐ receptor subtypes in anticonvulsant studies) .
  • Screen virtual libraries for substituents (e.g., nitro or methoxy groups) that improve solubility or affinity .
    Validate predictions via SAR studies (e.g., IC₅₀ shifts with methyl vs. ethyl substitutions) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., acetone, dichloromethane) .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep at 2–8°C in airtight, light-resistant containers to prevent degradation .

Advanced: What experimental approaches elucidate the environmental impact of this compound in ecotoxicity studies?

  • Aquatic Toxicity Testing : Perform Daphnia magna acute toxicity assays (LC₅₀ determination) .
  • Biodegradation Analysis : Use OECD 301F respirometry to measure microbial degradation rates .
  • Adsorption Studies : Evaluate soil binding via HPLC quantification after column chromatography .

Advanced: How does the spirocyclic structure of this compound influence its pharmacokinetic properties?

The rigid spiro core:

  • Reduces Metabolic Oxidation : Compared to linear analogs, as shown in microsomal stability assays (t₁/₂ > 120 min) .
  • Enhances Blood-Brain Barrier Penetration : LogP ~1.8 (calculated) balances hydrophilicity for CNS-targeted applications .
  • Limits Conformational Flexibility : Lowers entropy penalty during receptor binding, improving affinity (ΔG ~-8.2 kcal/mol in docking studies) .

Basic: What chromatographic techniques are optimal for purifying this compound from reaction mixtures?

  • Flash Chromatography : Use silica gel columns with gradient elution (e.g., 5–20% MeOH in DCM) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve baseline separation of diastereomers .
  • Ion-Exchange Chromatography : Effective for hydrochloride salts (e.g., 1M NaCl elution) .

Advanced: How can kinetic studies unravel the mechanism of this compound in enzyme inhibition?

  • Time-Dependent Inhibition : Pre-incubate the compound with target enzymes (e.g., acetylcholinesterase) and measure residual activity via Ellman’s assay .
  • Lineweaver-Burk Plots : Distinguish competitive vs. non-competitive inhibition patterns .
  • Stopped-Flow Spectroscopy : Capture transient intermediates in sub-millisecond timescales .

Advanced: What in silico tools predict the metabolic fate of this compound derivatives?

  • CYP450 Metabolism Prediction : Software like Schrödinger’s ADMET Predictor identifies vulnerable sites (e.g., N-deethylation) .
  • Bioavailability Radar : SwissADME estimates oral bioavailability based on polarity and rotatable bonds .
  • Metabolite Identification : Mass Frontier aligns MS/MS fragments with theoretical degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.